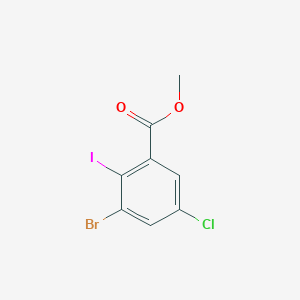

Methyl 3-bromo-5-chloro-2-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-bromo-5-chloro-2-iodobenzoate is an organic compound with the molecular formula C₈H₅BrClIO₂ and a molecular weight of 375.39 g/mol It is a derivative of benzoic acid, featuring bromine, chlorine, and iodine substituents on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-chloro-2-iodobenzoate typically involves the esterification of 3-bromo-5-chloro-2-iodobenzoic acid. The process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-bromo-5-chloro-2-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the halogen atom is replaced by an aryl group .

Aplicaciones Científicas De Investigación

Methyl 3-bromo-5-chloro-2-iodobenzoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Methyl 3-bromo-5-chloro-2-iodobenzoate involves its interaction with molecular targets through its halogen substituents. These interactions can include halogen bonding, which is a type of non-covalent interaction that can influence the compound’s binding affinity and specificity for certain biological targets . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-bromo-5-iodobenzoate: Similar structure but lacks the chlorine substituent.

Methyl 3-chloro-5-iodobenzoate: Similar structure but lacks the bromine substituent.

Methyl 3-bromo-2-iodobenzoate: Similar structure but lacks the chlorine substituent at the 5-position.

Uniqueness

Methyl 3-bromo-5-chloro-2-iodobenzoate is unique due to the presence of all three halogen atoms (bromine, chlorine, and iodine) on the aromatic ring. This combination of substituents can result in distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

Methyl 3-bromo-5-chloro-2-iodobenzoate is an organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, focusing on its antimicrobial properties, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of three halogen substituents on a benzoate framework. Its molecular formula is C8H6BrClI with a molecular weight of approximately 305.48 g/mol. The unique arrangement of halogens contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit notable antimicrobial activities. For instance, studies have shown that halogenated benzoates can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of bromine, chlorine, and iodine in the structure enhances the compound's ability to disrupt microbial cell membranes.

The biological activity of this compound may be attributed to its ability to interfere with essential cellular processes in microorganisms. It is hypothesized that the compound can bind to specific enzymes or receptors, inhibiting their function and leading to cell death. Detailed interaction studies are necessary to elucidate these mechanisms further.

Case Studies

-

In Vitro Studies :

A study conducted on various halogenated benzoates demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to well-known antibiotics. This suggests its potential as an antimicrobial agent . -

Synthesis and Bioactivity Correlation :

In another investigation, researchers synthesized a series of hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid. The bioactivity of these derivatives was assessed, revealing that modifications in the halogen pattern significantly influenced their antimicrobial efficacy . This highlights the importance of structural variations in determining biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity based on halogen positioning and type. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C8H6BrClI | Antimicrobial activity against Gram-positive bacteria |

| Methyl 4-bromo-2-chloro-5-iodobenzoate | C8H6BrClI | Moderate antimicrobial properties |

| Methyl 2-bromo-4-chloro-5-iodobenzoate | C8H6BrClI | Lower efficacy compared to others |

Propiedades

IUPAC Name |

methyl 3-bromo-5-chloro-2-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClIO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWZRTYPAAUSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Br)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.